Hydrogen-Bond Donor Count: Target Compound vs. 6-Pyrrolidinyl and 6-Benzyloxy Analogs
The 6-hydroxy group provides the target compound with 2 hydrogen-bond donors (HBD), a feature absent in the 6-pyrrolidinyl analog (Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate, expected HBD = 1) and the 6-benzyloxy analog (Ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate, expected HBD = 1) [1]. The additional HBD can critically influence kinase hinge-region hydrogen bonding, as described in the Pim kinase inhibitor patent where the nature of the pyrimidine 6-substituent is a key determinant of isoform selectivity [2].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 2 HBD (PubChem computed) |
| Comparator Or Baseline | 6-Pyrrolidinyl analog: 1 HBD; 6-Benzyloxy analog: 1 HBD (predicted from structure) |
| Quantified Difference | Target compound has +1 HBD relative to both 6-pyrrolidinyl and 6-benzyloxy analogs |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07); comparator values inferred from chemical structure |
Why This Matters
For kinase inhibitor lead optimization, hydrogen-bond donor count directly impacts target binding and permeability; a 1-HBD difference can alter kinase selectivity profiles and oral bioavailability predictions.
- [1] PubChem Compound Summary CID 136666367 for Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate. National Center for Biotechnology Information (2026). View Source
- [2] Xue, C.; Li, Y.; Feng, H.; Zhang, K. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. US Patent US10828290, issued November 10, 2020. View Source
